molecular formula C6H3BrFNO B145229 4-Bromo-2-fluoro-3-formylpyridine CAS No. 128071-77-2

4-Bromo-2-fluoro-3-formylpyridine

Cat. No. B145229
M. Wt: 204 g/mol
InChI Key: FNVAZIBHZKWOFE-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-formylpyridine is a halogenated pyridine derivative that is of interest in the field of organic synthesis due to its potential as a building block for various chemical compounds, including pharmaceuticals and materials for electronic devices. The presence of both bromine and fluorine atoms on the pyridine ring makes it a versatile intermediate for further functionalization through various chemical reactions.

Synthesis Analysis

The synthesis of halogenated pyridines, including compounds similar to 4-Bromo-2-fluoro-3-formylpyridine, has been explored in several studies. For instance, the siloxane-based cross-coupling of bromopyridine derivatives has been demonstrated, which could potentially be applied to the synthesis of 4-Bromo-2-fluoro-3-formylpyridine . Additionally, the chemoselective functionalization of halopyridines has been reported, which may provide insights into the selective introduction of functional groups onto the pyridine ring . Novel synthetic pathways based on 2-fluoroallylic alcohols have also been developed for the synthesis of fluoropyridines, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is crucial for their reactivity and physical properties. Studies on the molecular structure and vibrational spectra of related compounds, such as 3-and 4-amino-2-bromopyridine, have been conducted using density functional methods, which could be relevant for understanding the structure of 4-Bromo-2-fluoro-3-formylpyridine . Additionally, the synthesis and structural analysis of copper(II) halide complexes with 4-amino-2-fluoropyridine provide insights into the coordination chemistry of fluoropyridines .

Chemical Reactions Analysis

The reactivity of halogenated pyridines, including 4-Bromo-2-fluoro-3-formylpyridine, can be studied through various chemical reactions. For example, the cross-coupling reactions of bromopyridines to form biaryl adducts are of particular interest . The selective substitution reactions of halopyridines, such as the amination of 5-bromo-2-chloro-3-fluoropyridine, are also relevant for understanding the chemical behavior of 4-Bromo-2-fluoro-3-formylpyridine . Furthermore, the synthesis of pentasubstituted pyridines using halogen dance reactions could provide a method for the functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-fluoro-3-formylpyridine are influenced by its molecular structure. The presence of halogen atoms is likely to affect its boiling point, melting point, solubility, and stability. The photophysical properties of related compounds, such as a terpyridine-diphenylacetylene hybrid fluorophore, have been studied, which may shed light on the luminescent properties of halogenated pyridines . Additionally, the synthesis of a related compound, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, provides information on the potential biological activity of halogenated pyridines10.

Scientific Research Applications

Synthesis of Complex Molecules

4-Bromo-2-fluoro-3-formylpyridine serves as a versatile intermediate in the synthesis of various complex molecules. It's utilized in the generation of pentasubstituted pyridines with functionalities that are essential for further chemical manipulations. This process is crucial for creating building blocks in medicinal chemistry, highlighting the compound's significance in drug development and synthesis of complex organic structures (Wu et al., 2022).

Facilitation of Cross-Coupling Reactions

The compound plays a pivotal role in cross-coupling reactions, a fundamental process in organic chemistry. For instance, it's involved in the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid, which is a precursor in the Suzuki reaction. This reaction is a cornerstone in the synthesis of biaryls, compounds that are central to pharmaceuticals and materials science. The ability to generate such derivatives underscores the importance of 4-Bromo-2-fluoro-3-formylpyridine in facilitating versatile chemical transformations (Sutherland & Gallagher, 2003).

Contribution to Heterocyclic Chemistry

4-Bromo-2-fluoro-3-formylpyridine contributes to the development of heterocyclic chemistry, specifically in the synthesis of pyridine derivatives. This is evidenced by its use in generating cyclopentannulated pyridines, which have applications in synthesizing monoterpene alkaloids. These alkaloids are of significant interest due to their potential biological activities and applications in pharmaceuticals (Jones et al., 2000).

Role in the Synthesis of Biologically Active Compounds

The compound is instrumental in the synthesis of highly functionalized derivatives, which are key intermediates in creating biologically active compounds. For instance, its derivatives are used in synthesizing antitumor antibiotics, demonstrating its critical role in drug discovery and development processes (Mcelroy & DeShong, 2003).

Influence on Structural Chemistry

4-Bromo-2-fluoro-3-formylpyridine's derivatives influence structural chemistry, particularly in the synthesis of complexes with specific configurations. For example, it's involved in the preparation of complexes with a diruthenium(2+) core, which are of interest due to their unique structural characteristics and potential applications in catalysis and material science (Schäffler et al., 2006).

Advancement in Radiochemistry

The compound also finds application in radiochemistry, specifically in the development of radiotracers and radiopharmaceuticals for positron emission tomography (PET). This highlights its significance in medical imaging and diagnostic fields, contributing to advancements in health technologies and treatments (Kuhnast et al., 2004).

Safety And Hazards

While specific safety data for 4-Bromo-2-fluoro-3-formylpyridine is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

4-bromo-2-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVAZIBHZKWOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650252
Record name 4-Bromo-2-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-3-formylpyridine

CAS RN

128071-77-2
Record name 4-Bromo-2-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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